Methyl cis-3-hydroxycyclopentane-1-carboxylate

Vue d'ensemble

Description

Methyl cis-3-hydroxycyclopentane-1-carboxylate is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44107. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

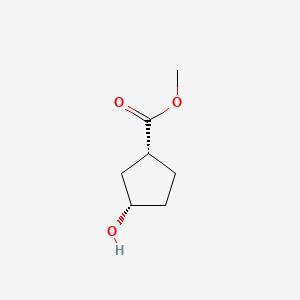

Methyl cis-3-hydroxycyclopentane-1-carboxylate (MCHC), an organic compound characterized by its cyclopentane ring structure with a hydroxyl group and a carboxylate ester, has garnered interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₂O₃

- Molecular Weight : 144.17 g/mol

- CAS Number : 79598-73-5

- IUPAC Name : rac-methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate

- Structural Features : The compound features a hydroxyl (-OH) group at the third carbon and a methyl ester (-COOCH₃) attached to the carboxylic acid.

The biological activity of MCHC is primarily attributed to its functional groups:

- The hydroxymethyl group can engage in hydrogen bonding , which may influence enzyme interactions.

- The ester group is susceptible to hydrolysis, potentially releasing the corresponding acid that may further interact with biological molecules.

Antibacterial Properties

Research indicates that MCHC exhibits weak antibacterial activity against certain bacterial strains. A notable study conducted by Hajime et al. (1994) demonstrated its efficacy against specific bacteria, suggesting potential applications in antimicrobial formulations. However, further studies are necessary to confirm these findings and explore the full spectrum of its antibacterial properties.

Enzyme Interaction

MCHC's structural similarity to other compounds allows it to interact with enzymes involved in metabolic pathways. Preliminary data suggest that compounds with similar structures can modulate enzyme activities, although specific interactions for MCHC remain under investigation .

Applications in Organic Synthesis

MCHC serves as a versatile intermediate in organic synthesis:

- It has been utilized as a building block for synthesizing more complex cyclopentane derivatives.

- For instance, Hasegawa et al. (2002) employed MCHC in synthesizing prostaglandin analogs, highlighting its utility in developing biologically active compounds.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-hydroxycyclopentanecarboxylate | Hydroxyl group at position 2 | Different positional isomer affecting reactivity |

| Ethyl 3-hydroxycyclopentane-1-carboxylate | Ethyl instead of methyl | Altered solubility and potential biological activity |

| Methyl cyclopentanecarboxylate | Lacks hydroxyl group | More hydrophobic; different interaction profiles |

| Methyl 4-hydroxycyclopentane-1-carboxylate | Hydroxyl group at position 4 | Structural differences may influence biological effects |

This table illustrates the uniqueness of MCHC through its specific stereochemistry and functional groups, which may lead to distinct chemical behaviors and biological activities compared to its analogs.

Case Studies

- Antibacterial Activity Study : In a study by Hajime et al. (1994), MCHC was tested against various bacterial strains, revealing weak inhibition. This study emphasizes the need for further exploration into its potential as an antimicrobial agent.

- Synthesis of Prostaglandin Analogs : Hasegawa et al. (2002) demonstrated the use of MCHC in synthesizing prostaglandin analogs, showcasing its relevance in medicinal chemistry and potential therapeutic applications.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl cis-3-hydroxycyclopentane-1-carboxylate has been studied for its potential therapeutic applications. Its structural characteristics allow it to interact with biological systems effectively.

Antimicrobial Properties

Research indicates that derivatives of cyclopentane carboxylates exhibit antimicrobial activity. This compound could potentially serve as a scaffold for developing new antimicrobial agents by modifying its functional groups to enhance efficacy against resistant strains of bacteria and fungi .

Anti-inflammatory Effects

Studies have suggested that compounds similar to this compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where such compounds could be explored as therapeutic agents .

Organic Synthesis

This compound plays a significant role as an intermediate in organic synthesis.

Synthesis of Complex Molecules

The compound can be utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions such as esterification and reduction makes it a valuable building block in synthetic organic chemistry .

Chiral Synthesis

Given its chiral nature, this compound can be employed in asymmetric synthesis processes to produce enantiomerically enriched compounds, which are crucial in the development of chiral drugs .

Agricultural Chemistry

The compound's potential applications extend into agricultural chemistry, particularly in the development of plant growth regulators and pesticides.

Plant Growth Regulators

Research suggests that cyclopentane derivatives can influence plant growth and development. This compound could be investigated for its ability to act as a plant growth regulator, promoting or inhibiting specific growth pathways in crops .

Pesticide Development

The structural attributes of this compound may also lend themselves to modifications aimed at creating novel pesticides that target specific pests while minimizing environmental impact .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the applications of this compound:

Analyse Des Réactions Chimiques

Mitsunobu Reaction: Ether Formation

The hydroxyl group undergoes nucleophilic substitution via the Mitsunobu reaction, a widely used method for converting alcohols to ethers. Key findings from experimental procedures include:

Example Reaction:

textMethyl cis-3-hydroxycyclopentane-1-carboxylate + 5-fluoroquinolin-8-ol → (5-fluoroquinolin-8-yloxy)cyclopentane carboxylate derivative [3]

Ester Hydrolysis

The methyl ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.

| Hydrolysis Type | Conditions | Product |

|---|---|---|

| Basic Hydrolysis | NaOH (aqueous), heat | cis-3-hydroxycyclopentane-1-carboxylic acid |

| Acidic Hydrolysis | HCl or H₂SO₄ (aqueous), reflux | Same as above |

While specific data for this compound is limited, analogous esters typically achieve >90% conversion under vigorous conditions .

Oxidation of the Hydroxyl Group

The secondary alcohol can be oxidized to a ketone, though direct experimental evidence for this compound is sparse. Theoretical pathways include:

| Oxidizing Agent | Conditions | Expected Product |

|---|---|---|

| Jones reagent (CrO₃/H₂SO₄) | Aqueous acetone, 0°C | Methyl cis-3-ketocyclopentane-1-carboxylate |

| Pyridinium chlorochromate (PCC) | Dichloromethane, RT | Same as above |

Steric hindrance from the cyclopentane ring may slow oxidation kinetics compared to acyclic analogs .

Esterification/Transesterification

The hydroxyl group can be acylated to form new esters:

| Reagent | Conditions | Product |

|---|---|---|

| Acetic anhydride | Pyridine catalyst, RT | Methyl cis-3-acetoxycyclopentane-1-carboxylate |

| Fatty acid chlorides | Base (e.g., Et₃N), inert solvent | Long-chain acyl derivatives |

Stereochemical Considerations

The cis configuration of the hydroxyl and ester groups influences reaction outcomes:

Propriétés

IUPAC Name |

methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZRODBLMORHAR-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79598-73-5 | |

| Record name | NSC44107 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.